molecular formula C20H21NO3 B214671 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214671
M. Wt: 323.4 g/mol
InChI Key: WAAQLXYWGFGFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as C16H18N2O3, is a compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and antioxidant effects. It may also have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is that it has been shown to be relatively non-toxic, making it a safer alternative to some other compounds that are used in cancer research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of focus could be to further explore its anti-cancer properties and develop it into a viable cancer therapy. Another area of focus could be to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, further research could be done to better understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the condensation of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to form 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-1H-indole-2,3-dione. This intermediate is then reduced with sodium borohydride to form the final product, 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

properties

Product Name

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one

InChI

InChI=1S/C20H21NO3/c1-4-21-17-8-6-5-7-16(17)20(24,19(21)23)12-18(22)15-10-9-13(2)11-14(15)3/h5-11,24H,4,12H2,1-3H3

InChI Key

WAAQLXYWGFGFFQ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=C(C=C3)C)C)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=C(C=C3)C)C)O

Origin of Product

United States

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